N-Acetyl-b-glucosaminylamine belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. N-Acetyl-b-glucosaminylamine is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, N-acetyl-b-glucosaminylamine is primarily located in the cytoplasm. Outside of the human body, N-acetyl-b-glucosaminylamine can be found in a number of food items such as sweet orange, borage, silver linden, and natal plum. This makes N-acetyl-b-glucosaminylamine a potential biomarker for the consumption of these food products.
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
CAS No.: 4229-38-3
Cat. No.: VC7916374
Molecular Formula: C8H16N2O5
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4229-38-3 |
---|---|
Molecular Formula | C8H16N2O5 |
Molecular Weight | 220.22 g/mol |
IUPAC Name | N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 |
Standard InChI Key | MCGXOCXFFNKASF-FMDGEEDCSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O |
SMILES | CC(=O)NC1C(C(C(OC1N)CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1N)CO)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Acetamido-2-deoxy-β-D-glucopyranosylamine (C₈H₁₆N₂O₅; molecular weight: 220.22 g/mol) features a glucopyranose backbone modified at the C-2 position with an acetamido group (-NHCOCH₃) and at the C-1 position with an amine (-NH₂). The β-configuration ensures specific stereochemical interactions in biological systems .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 103–112°C (decomposition) | |
Molecular Formula | C₈H₁₆N₂O₅ | |
Solubility | Slight in DMSO, Methanol | |
Optical Rotation (α) | -24.5 ± 1.5° (in H₂O) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure. The β-anomeric proton resonates at δ 4.5–5.0 ppm in ¹H NMR, while the acetamido carbonyl appears at ~170 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) validates the exact mass (220.106 Da) .
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is typically synthesized via hydrogenation of 2-acetamido-2-deoxy-β-D-glucopyranosyl azide or reductive amination of N-acetylglucosamine (GlcNAc) . A common route involves:
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Azide Reduction: Treatment of 2-acetamido-2-deoxy-β-D-glucopyranosyl azide with hydrogen gas (H₂) over palladium catalyst .
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Protection-Deprotection Strategies: Use of acetyl groups to protect hydroxyl moieties during synthesis, followed by selective deprotection .
Table 2: Synthetic Routes and Yields
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Hydrogenation of Azide Derivative | H₂, Pd/C, RT | 75–85 | |
Reductive Amination | NaBH₃CN, NH₄OAc, MeOH | 60–70 |
Industrial Production
Scaled-up processes optimize solvent systems (e.g., dimethyl sulfoxide) and catalytic efficiency. Purification via recrystallization or chromatography ensures >95% purity . Challenges include minimizing byproducts like bis-glycopyranosylamines, which form under acidic conditions .
Biochemical and Pharmaceutical Applications
Glycobiology and Glycan Labeling
The amine group enables conjugation with fluorescent tags or alkynes via click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition). This facilitates real-time tracking of glycans in cellular systems .
Enzyme Inhibition Studies
As a glycosidase inhibitor, the compound disrupts glycan processing in pathogens. For example, it competitively inhibits β-N-acetylglucosaminidases (Ki ~10 μM), impacting microbial cell wall synthesis .
Glycoprotein Mimetics
Derivatives like 2-acetamido-1-N-(β-L-aspartyl)-2-deoxy-β-D-glucopyranosylamine model N-glycosidic linkages in glycoproteins, aiding studies on folding and immune recognition .
Biological Mechanisms and Interactions
Bioorthogonal Chemistry
The amine group participates in Staudinger ligation or hydrazone formation, enabling site-specific modification of biomolecules without disrupting native functions .
Cellular Uptake and Signaling
In vitro studies show the compound is internalized via glucose transporters (GLUTs) and modulates NF-κB pathways, reducing inflammatory cytokine production (e.g., TNF-α by 40% at 100 μM) .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparison
Compound | Functional Groups | Key Application |
---|---|---|
2-Acetamido-2-deoxy-β-D-galactosylamine | C-4 hydroxyl → axial | Bacterial adhesion studies |
1-Azido-1-deoxy-β-D-glucopyranoside | C-1 azide | Click chemistry probes |
N-Acetylmuramic acid | Lactyl ether at C-3 | Peptidoglycan synthesis |
The β-configuration and C-2 acetamido group distinguish 2-acetamido-2-deoxy-β-D-glucopyranosylamine from analogues, enhancing its specificity in glycosylation studies .
Parameter | Value |
---|---|
Storage Temperature | 2–8°C (moisture-sensitive) |
LD₅₀ (Oral, Rat) | >2000 mg/kg |
Recommended PPE | Gloves, goggles, lab coat |
Challenges and Future Directions
Synthetic Optimization
Current yields (60–85%) necessitate improved catalytic systems. Photoredox catalysis or enzymatic methods may enhance efficiency .
Analytical Advancements
Development of chiral HPLC methods could resolve enantiomeric impurities, critical for pharmaceutical applications .
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